3-(Hydroxymethyl)benzenesulfonamide
Overview
Description
3-(Hydroxymethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design due to their pharmacophoric properties. The hydroxymethyl group attached to the benzene ring through a sulfonamide linkage suggests potential for further chemical modifications and bioactivity.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a key intermediate followed by biochemical characterization to identify high-affinity inhibitors of specific enzymes . Another example is the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which starts from substituted benzaldehydes and involves the use of 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of benzenesulfonamides in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques. For example, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing its crystallization in the monoclinic space group and providing detailed information about its molecular geometry . Similarly, the crystal structure of other derivatives, such as N-(3-methoxybenzoyl)benzenesulfonamide, has been determined, showing the presence of hydrogen bonds and other interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological activity. For instance, the Schiff base derived from benzenesulfonamide can exist in different tautomeric forms, which is significant for its photochromic and thermochromic characteristics . The tautomerism of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride has also been studied, providing insights into the acid-base equilibrium of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are crucial for their function as drug-like scaffolds. The dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been studied, showing that the surfactant conformation and arrangement in the surface layer can be probed through these properties . Additionally, the pharmacophoric 2-hydroxyalkyl benzenesulfonamide has been synthesized in a single step from benzenesulfonamide via hemiaminal, demonstrating the compound's relevance in designing drug-like scaffolds .
Scientific Research Applications
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” is used in the synthesis of various pharmacological agents . It’s often used in the creation of hybrid molecules, combining it with other moieties to create more potent therapeutic candidates .
Methods of Application
The specific methods of application can vary depending on the desired outcome. Typically, this involves chemical reactions under controlled conditions to combine “3-(Hydroxymethyl)benzenesulfonamide” with other compounds .
Results or Outcomes
The results of these syntheses are new compounds with a wide spectrum of biological activities. These can include anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic properties, and more .
Carbonic Anhydrase Inhibitors
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of novel and potent indole-based benzenesulfonamides as selective human carbonic anhydrase II inhibitors .
Methods of Application
The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .
Results or Outcomes
The results of these syntheses are new compounds that can selectively inhibit human carbonic anhydrase II . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .
Synthesis of Hybrid Molecules
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” is used in the synthesis of triazole-benzenesulfonamide hybrids . These hybrids have a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, etc .
Methods of Application
The synthesis of these hybrids involves the fusion of triazoles and benzenesulfonamides to make a single molecule . This process is known as hybridization .
Results or Outcomes
The results of these syntheses are new compounds with higher potency and lesser side effects . These compounds have been evaluated for various biological activities .
Anticancer and Antimicrobial Agents
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of new aryl thiazolone–benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition .
Methods of Application
The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .
Results or Outcomes
The results of these syntheses are new compounds that can selectively inhibit carbonic anhydrase IX . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .
COX-2 Inhibitors
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of benzenesulfonamide bearing triazole moieties, which were good inhibitors of COX-2 .
Methods of Application
The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .
Results or Outcomes
The results of these syntheses are new compounds that can selectively inhibit COX-2 . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQCTHCVNLLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630891 | |
Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
220798-42-5 | |
Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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